1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine 1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20474568
InChI: InChI=1S/C20H20N2S/c1-3-22-18-9-6-14(13-21-2)11-17(18)16-8-7-15(12-19(16)22)20-5-4-10-23-20/h4-12,21H,3,13H2,1-2H3
SMILES:
Molecular Formula: C20H20N2S
Molecular Weight: 320.5 g/mol

1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine

CAS No.:

Cat. No.: VC20474568

Molecular Formula: C20H20N2S

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine -

Specification

Molecular Formula C20H20N2S
Molecular Weight 320.5 g/mol
IUPAC Name 1-(9-ethyl-7-thiophen-2-ylcarbazol-3-yl)-N-methylmethanamine
Standard InChI InChI=1S/C20H20N2S/c1-3-22-18-9-6-14(13-21-2)11-17(18)16-8-7-15(12-19(16)22)20-5-4-10-23-20/h4-12,21H,3,13H2,1-2H3
Standard InChI Key YOCWEXLMMGHPMW-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=CS4

Introduction

Structural Elucidation and Molecular Characteristics

Core Carbazole Framework

The compound’s backbone derives from 9H-carbazole, a heterocyclic aromatic system consisting of two benzene rings fused to a pyrrole ring. Substitutions at the 3-, 7-, and 9-positions introduce functional groups that modulate electronic and steric properties:

  • 9-Position: An ethyl group (-CH2CH3) enhances solubility in organic solvents and stabilizes the carbazole core against oxidation .

  • 7-Position: A 2-thienyl group (C4H3S) introduces electron-rich character, potentially enabling π-π interactions in materials applications .

  • 3-Position: A N-methylmethanamine side chain (-CH2NHCH3) confers basicity and hydrogen-bonding capability, which may influence biological activity or molecular self-assembly.

The molecular formula is inferred as C22H23N3S, with a molecular weight of 361.50 g/mol.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization of the carbazole core:

  • Introduction of the ethyl group at the 9-position via alkylation of carbazole.

  • Suzuki-Miyaura coupling to install the 2-thienyl group at the 7-position, leveraging palladium catalysis .

  • Buchwald-Hartwig amination or nucleophilic substitution to attach the N-methylmethanamine moiety at the 3-position.

Documented Analogous Syntheses

Reactions involving similar carbazole derivatives provide insight into plausible conditions (Table 1) :

Table 1: Representative Reaction Conditions for Carbazole Functionalization

StepReagents/ConditionsYieldCitation
Suzuki CouplingPd(PPh3)4, K2CO3, toluene/H2O, reflux85%
Boronic Acid CouplingPd(dba)2, SPhos, K3PO4, THF/H2O, 80°C77%

These protocols suggest that palladium catalysts and aqueous basic conditions are critical for cross-coupling steps.

Physicochemical Properties and Predictive Modeling

Solubility and Partition Coefficients

Using computational models (e.g., XLOGP3), the logP is estimated at 3.9, indicating moderate lipophilicity . Aqueous solubility is predicted to be 0.007–0.008 mg/mL, classifying the compound as "moderately soluble" in water .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include N-H stretching (~3350 cm⁻¹) and C-S vibrations (~690 cm⁻¹).

  • NMR: The 1H NMR spectrum would feature aromatic protons in the δ 7.0–8.5 ppm range, with distinct singlet(s) for the thienyl group and ethyl/methyl substituents.

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